molecular formula C9H8ClN3O2S B2610335 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester CAS No. 208994-00-7

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester

Cat. No.: B2610335
CAS No.: 208994-00-7
M. Wt: 257.69
InChI Key: GOVBQTQQLRNYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrazine core, a carboxylic acid group, an amino group, and a chloro substituent. The ethyl ester functionality further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester typically involves multiple steps. One common method includes the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid and its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings . This method ensures the formation of the desired thieno[2,3-b]pyrazine core with the necessary functional groups.

Industrial Production Methods: Industrial production

Properties

IUPAC Name

ethyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBQTQQLRNYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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